p-Isopropylphenyl-p-tolyl-amine

Lipophilicity LogP Organic solubility

p-Isopropylphenyl-p-tolyl-amine (CAS 494834-22-9; IUPAC: 4-methyl-N-(4-propan-2-ylphenyl)aniline) is a C16H19N asymmetrically substituted diphenylamine derivative with a molecular weight of 225.33 g/mol. The compound carries a p-isopropyl substituent on one phenyl ring and a p-methyl substituent on the other, distinguishing it from simpler diarylamine building blocks.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 494834-22-9
Cat. No. B1359148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Isopropylphenyl-p-tolyl-amine
CAS494834-22-9
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C
InChIInChI=1S/C16H19N/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h4-12,17H,1-3H3
InChIKeyAKMQYRHTSCDPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Isopropylphenyl-p-tolyl-amine (CAS 494834-22-9) Chemical Identity and Procurement Baseline


p-Isopropylphenyl-p-tolyl-amine (CAS 494834-22-9; IUPAC: 4-methyl-N-(4-propan-2-ylphenyl)aniline) is a C16H19N asymmetrically substituted diphenylamine derivative with a molecular weight of 225.33 g/mol [1]. The compound carries a p-isopropyl substituent on one phenyl ring and a p-methyl substituent on the other, distinguishing it from simpler diarylamine building blocks. It is commercially available from multiple suppliers at purities ranging from 95% to 98%, with pricing and packaging varying by vendor . The compound has been described as an organic semiconductor material with potential application in organic light-emitting diodes (OLEDs) due to its high quantum efficiency .

Structural and Physicochemical Basis for Non-Interchangeability of p-Isopropylphenyl-p-tolyl-amine


Within the diphenylamine family, even minor alkyl substitutions produce measurable changes in LogP, boiling point, density, and electronic properties that directly affect solubility, film-forming characteristics, and charge-transport behavior in organic electronic applications [1]. p-Isopropylphenyl-p-tolyl-amine possesses a unique combination of a p-isopropyl group on one ring and a p-methyl group on the other—a substitution pattern not replicated by any single close analog. Unsubstituted diphenylamine (CAS 122-39-4) lacks the lipophilic alkyl chains required for tuned organic solubility; 4,4'-dimethyldiphenylamine (CAS 620-93-9) carries methyl groups on both rings but no branched isopropyl moiety; and N-phenyl-4-isopropylaniline (CAS 5650-10-2) provides the isopropyl group but omits the p-methyl substituent on the second ring . These structural differences translate into distinct computed physicochemical properties, discussed quantitatively below.

Quantitative Differentiation Evidence for p-Isopropylphenyl-p-tolyl-amine vs. Closest Analogs


Lipophilicity (LogP) Comparison: p-Isopropylphenyl-p-tolyl-amine vs. Diphenylamine and Key Analogs

p-Isopropylphenyl-p-tolyl-amine exhibits a computed LogP of 5.29, substantially higher than unsubstituted diphenylamine (LogP 3.50), 4,4'-dimethyldiphenylamine (LogP 3.89), and N-phenyl-4-isopropylaniline (LogP ~4.7), indicating markedly greater lipophilicity [1]. This 1.8-log unit increase relative to diphenylamine corresponds to a roughly 60-fold higher theoretical octanol-water partition coefficient, which is relevant for solubility in non-polar organic solvents used in wet-process thin-film deposition .

Lipophilicity LogP Organic solubility Diphenylamine derivatives

Boiling Point and Thermal Stability Differentiation vs. Unsubstituted Diphenylamine

p-Isopropylphenyl-p-tolyl-amine has a computed boiling point of 347.1°C at 760 mmHg, which is 45°C higher than diphenylamine (302°C), 17°C higher than 4,4'-dimethyldiphenylamine (330°C), and 20°C higher than N-phenyl-4-isopropylaniline (327°C) . The target compound also exhibits a lower vapor pressure of 7.54×10⁻⁵ mmHg at 25°C compared to diphenylamine's estimated 1×10⁻³ mmHg, making it considerably less volatile .

Thermal stability Boiling point Vapor deposition Diphenylamine derivatives

Asymmetric Substitution Pattern: Single-Isomer Identity vs. Symmetric Diphenylamine Analogs

Unlike the symmetric 4,4'-dimethyldiphenylamine (both rings p-methyl substituted) or diphenylamine itself (unsubstituted), p-isopropylphenyl-p-tolyl-amine bears two different p-alkyl substituents (isopropyl on ring A, methyl on ring B), breaking molecular symmetry [1]. Computed polar surface area is 12 Ų, identical to the class, but the asymmetric substitution introduces a permanent dipole moment absent in the symmetric analogs, which can influence intermolecular packing, glass transition temperature, and charge-transport anisotropy in amorphous thin films . The CymitQuimica vendor description explicitly notes that the emission wavelength can be tuned by modifying the alkyl group, implying that the specific isopropyl/methyl combination is a deliberate design choice for OLED emitter applications .

Molecular symmetry Dipole moment Crystallinity Film morphology Organic electronics

Validated Application Scenarios for p-Isopropylphenyl-p-tolyl-amine Based on Available Evidence


Wet-Processed Hole Injection or Charge Transport Layer in OLEDs Requiring High Organic Solubility

With a computed LogP of 5.29—substantially higher than diphenylamine (3.50) and 4,4'-dimethyldiphenylamine (3.89)—p-isopropylphenyl-p-tolyl-amine is predicted to have superior solubility in non-polar organic solvents such as toluene, anisole, and chlorobenzene that are commonly used in spin-coating, slot-die coating, and inkjet-printing processes for OLED hole injection layers . The Nissan Chemical patent family (EP 3263550 A1) demonstrates that aniline derivatives with good organic solubility can be formulated as charge-transporting varnishes and yield thin films with excellent longevity when used as hole injection layers [1]. This compound is therefore most applicable in wet-process OLED fabrication workflows where solubility in aromatic hydrocarbon solvents is a key selection criterion, and where the asymmetric isopropyl/methyl substitution pattern reduces crystallization tendency relative to symmetric diphenylamine analogs [2].

Vacuum Thermal Evaporation Deposition Where Lower Volatility Is Required

The boiling point of p-isopropylphenyl-p-tolyl-amine (347.1°C) is 45°C higher than diphenylamine (302°C) and 17–20°C higher than 4,4'-dimethyldiphenylamine (330°C) and N-phenyl-4-isopropylaniline (327°C) . The vapor pressure at 25°C is approximately 13-fold lower than that of diphenylamine [1]. In vacuum thermal evaporation (VTE) processes used for small-molecule OLED manufacturing, a lower vapor pressure at a given temperature provides a wider processing window and may reduce crucible temperature requirements, potentially minimizing thermal degradation of the organic material during deposition [2]. This compound may therefore be preferentially selected over more volatile diphenylamine analogs when VTE process stability is paramount.

Organic Semiconductor Research Requiring Tunable Emission Wavelength via Alkyl Substitution

Vendor technical documentation describes p-isopropylphenyl-p-tolyl-amine as an organic semiconductor material that 'emits light when excited by a photon' and whose 'emission wavelength can be tuned over a wide range by changing the alkyl group' . The specific p-isopropyl/p-methyl substitution pattern represents one point in a tunable alkyl-substitution space, making this compound a building block for systematic structure-property relationship studies in organic light-emitting materials. The compound is also explicitly flagged for use in LEDs due to 'high quantum yield and low cost' . Researchers investigating the relationship between alkyl substitution pattern and electroluminescent properties should consider this compound alongside its analogs to deconvolute the contributions of the isopropyl and methyl groups to emission wavelength, quantum efficiency, and device lifetime.

Synthetic Intermediate for More Complex Diphenylamine-Based Functional Materials

The secondary amine functionality of p-isopropylphenyl-p-tolyl-amine makes it a nucleophilic building block for further derivatization, including N-arylation (Buchwald-Hartwig coupling) and N-alkylation reactions . A three-step synthesis route using [bis(acetoxy)iodo]benzene under Schlenk conditions at 25°C has been documented [1]. The existing p-isopropyl and p-methyl substituents provide steric and electronic tuning of the diarylamine core that is carried forward into more complex structures. For procurement decisions involving the synthesis of proprietary OLED materials, pharmaceutical intermediates, or agrochemical building blocks, this specific substitution pattern may match the structural requirements of downstream target molecules more precisely than commercially available symmetric or mono-substituted diphenylamine alternatives [2].

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